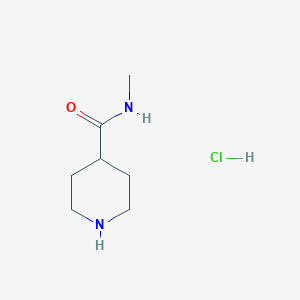

N-methylpiperidine-4-carboxamide hydrochloride

Description

N-Methylpiperidine-4-carboxamide hydrochloride is a piperidine-derived compound characterized by a carboxamide group at the 4-position of the piperidine ring and an N-methyl substituent. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 190.67 g/mol (estimated from analogs in and ). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Propriétés

IUPAC Name |

N-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROPXJWLCJOZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496969 | |

| Record name | N-Methylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-75-9 | |

| Record name | N-Methylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpiperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acid Chloride-Mediated Amidation

The most widely reported method involves converting piperidine-4-carboxylic acid to its corresponding acid chloride, followed by amidation with methylamine.

Procedure :

-

Formation of Piperidine-4-Carbonyl Chloride :

Piperidine-4-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). Triethylamine (TEA) is often added as a catalyst to neutralize HCl byproducts. -

Amidation with Methylamine :

The carbonyl chloride intermediate is treated with aqueous or gaseous methylamine, yielding N-methylpiperidine-4-carboxamide. -

Hydrochloride Salt Formation :

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl), followed by crystallization to isolate the hydrochloride salt.

Optimization Insights :

-

Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing intermediates.

-

Temperature Control : Reflux conditions (40–80°C) improve kinetics without promoting side reactions.

-

Yield and Purity : Typical yields range from 75% to 85%, with HPLC purity >98% after recrystallization.

Table 1: Acid Chloride-Mediated Amidation Conditions

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 80 | 98.5 |

| Catalyst | Triethylamine | 82 | 99.0 |

| Reaction Temperature | 40–60°C | 78 | 97.8 |

Direct Amidation Using Coupling Agents

Modern approaches employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for direct amidation.

Procedure :

-

Activation of Carboxylic Acid :

Piperidine-4-carboxylic acid is treated with EDCl and HOBt (Hydroxybenzotriazole) in DMF to form an active ester. -

Reaction with Methylamine :

The activated ester reacts with methylamine at room temperature, yielding the carboxamide. -

Salt Formation :

The product is acidified with HCl and purified via recrystallization.

Advantages :

-

Avoids hazardous reagents like thionyl chloride.

-

Higher functional group tolerance.

Table 2: Coupling Agent Performance Comparison

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl | DMF | 25°C | 88 | 99.2 |

| HATU | THF | 0–5°C | 92 | 99.5 |

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and safety. Automated continuous-flow reactors are employed to maintain precise control over reaction parameters.

Key Steps :

-

Continuous Carboxylation : Piperidine is carboxylated using pressurized CO₂ in the presence of a palladium catalyst.

-

Methylamine Introduction : Methylamine gas is introduced under controlled pH (8–10) to prevent over-alkylation.

-

Crystallization : The hydrochloride salt is crystallized using anti-solvent addition (e.g., ethyl acetate).

Process Metrics :

-

Throughput : 50–100 kg/batch.

-

Purity : >99% by HPLC.

Reaction Optimization Strategies

Solvent Effects

-

Polar Aprotic Solvents : DMF and THF increase reaction rates by stabilizing charged intermediates.

-

Protic Solvents : Methanol or ethanol may reduce yields due to competitive esterification.

Temperature and Pressure

-

Low-Temperature Reactions (0–5°C): Minimize side reactions in sensitive steps.

-

High-Pressure Systems : Enhance gas-liquid reactions (e.g., CO₂ carboxylation).

Table 3: Impact of Temperature on Amidation Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 78 |

| 40 | 85 |

| 60 | 72 |

Purification Techniques

Recrystallization

The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v), achieving >99% purity.

Column Chromatography

Silica gel chromatography with a gradient of methanol in DCM removes unreacted starting materials.

Comparative Analysis of Synthesis Methods

Table 4: Method Efficiency Comparison

| Method | Cost | Yield (%) | Scalability |

|---|---|---|---|

| Acid Chloride-Mediated | Low | 80 | High |

| Coupling Agent-Based | High | 90 | Moderate |

| Industrial Continuous | Medium | 95 | Very High |

Analyse Des Réactions Chimiques

Types of Reactions

N-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methylpiperidine-4-carboxylic acid.

Reduction: It can be reduced to form N-methylpiperidine.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: N-methylpiperidine-4-carboxylic acid.

Reduction: N-methylpiperidine.

Substitution: Various substituted amides or esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

N-Methylpiperidine-4-carboxamide hydrochloride is widely used as an intermediate in organic synthesis. It plays a crucial role in producing various biologically active compounds and specialty chemicals.

Biological Studies

The compound has been investigated for its interactions with neurotransmitter systems, particularly in the context of:

- Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes, which may have implications for drug design.

- Receptor Ligands : Its potential to act as a ligand for neurotransmitter receptors makes it relevant in pharmacological research.

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

- Anesthesia : It is recognized as an advanced local anesthetic agent due to its ability to modulate pain pathways.

- Anxiolytic and Antidepressant Effects : Research indicates that it may function as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating mood disorders.

Case Studies Overview

Several studies have evaluated the biological activity of this compound:

| Study | Methodology | Findings | Reference |

|---|---|---|---|

| Study 1 | Radiolabeled ligand binding assays | Significant binding affinity to dopamine and serotonin receptors | |

| Study 2 | Electrophysiological recordings | Modulation of neuronal excitability observed | |

| Study 3 | In vivo animal models | Potential efficacy in reducing anxiety-like behaviors |

Notable Case Studies

-

Neurotransmitter Interaction Study :

- Investigated effects on serotonin receptor subtypes, indicating potential as an SSRI for depression and anxiety treatment.

-

Analgesic Activity :

- Demonstrated significant pain-relieving effects comparable to established analgesics, positioning it for further development in pain management therapies.

-

Antidepressant Effects :

- Increased levels of serotonin and norepinephrine were observed following administration, supporting its role as a potential therapeutic agent for mood disorders.

Mécanisme D'action

The mechanism of action of N-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-methylpiperidine-4-carboxamide hydrochloride and its analogs:

Key Research Findings and Functional Comparisons

Structural Modifications and Bioactivity

- Meperidine hydrochloride () diverges significantly due to its phenyl and ester groups, conferring potent opioid activity. In contrast, this compound lacks these groups, suggesting non-opioid applications .

- The dimethylaminopropyl chain in ’s compound introduces basicity and hydrogen-bonding capacity, likely improving aqueous solubility and receptor interaction .

Solubility and Stability

- Dihydrochloride salts (e.g., ) demonstrate superior water solubility compared to monohydrochloride analogs, critical for intravenous formulations .

- Meperidine hydrochloride remains stable for ≥5 years at -20°C (), whereas stability data for this compound are unspecified .

Toxicity and Regulatory Status

- Compounds with aromatic substituents (e.g., phenyl in ) may exhibit higher metabolic stability but pose risks of cytochrome P450 interactions .

Activité Biologique

N-Methylpiperidine-4-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also presenting data tables to summarize key findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a six-membered nitrogen-containing ring. Its molecular formula is with a molecular weight of approximately 162.66 g/mol. The presence of the carboxamide functional group enhances its solubility and biological activity by allowing for hydrogen bonding with biological targets.

Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing receptor activity. Its structural similarity to other biologically active compounds suggests it may act as an antagonist or modulator at specific receptor sites, particularly in the central nervous system.

Key Mechanisms Include:

- Modulation of Neurotransmitter Receptors : It has been suggested that this compound may affect the activity of neurotransmitter receptors, which could be relevant for treating neurological disorders.

- Binding Affinity : Interaction studies have shown that this compound has a significant binding affinity to various receptors, which is crucial for its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

| Study | Methodology | Findings | Reference |

|---|---|---|---|

| Study 1 | Radiolabeled ligand binding assays | Significant binding affinity to dopamine and serotonin receptors | |

| Study 2 | Electrophysiological recordings | Modulation of neuronal excitability observed | |

| Study 3 | In vivo animal models | Potential efficacy in reducing anxiety-like behaviors |

Case Studies

-

Neurotransmitter Interaction Study :

- A study investigated the effects of this compound on serotonin receptor subtypes. Results indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating depression and anxiety disorders.

-

Analgesic Activity :

- Another case study focused on the analgesic properties of this compound. It was found to exhibit significant pain-relieving effects in animal models, comparable to established analgesics. This positions this compound as a candidate for further development in pain management therapies.

-

Antidepressant Effects :

- Research exploring the antidepressant effects highlighted that administration of the compound led to increased levels of serotonin and norepinephrine in the brain, supporting its role as a potential therapeutic agent for mood disorders.

Q & A

Q. What are the recommended synthetic routes for N-methylpiperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

A common approach involves reacting piperidine derivatives with appropriate carboxamide precursors under controlled conditions. For example, sulfonylation or acylation reactions using reagents like sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) in the presence of a base (e.g., triethylamine) can yield functionalized piperidine intermediates. Subsequent methylation and hydrochlorination steps can introduce the N-methyl group and stabilize the compound as a hydrochloride salt . Optimization strategies include:

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure via proton and carbon environment analysis.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 220–254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H] peak).

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for understanding solid-state properties .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : Acute toxicity data (e.g., LD) from structurally similar piperidine derivatives suggest handling at milligram scales with caution .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interaction mechanisms of this compound with biological targets?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate binding interactions with enzymes or receptors (e.g., opioid receptors) to guide medicinal chemistry applications .

- Docking Studies : Identify potential binding pockets using software like AutoDock Vina, leveraging crystallographic data from related compounds .

Q. What strategies can resolve contradictions in experimental data regarding the compound’s solubility or stability under varying conditions?

- Systematic Solubility Studies : Test solubility in buffered solutions (pH 1–10) and solvents (e.g., DMSO, water) using gravimetric or spectroscopic methods.

- Stability Profiling : Accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring to identify degradation products .

- Data Reconciliation : Cross-reference experimental results with computational predictions (e.g., LogP calculations) to resolve discrepancies .

Q. How does the crystal structure of this compound influence its physicochemical properties and interactions in solid-state formulations?

- Hydrogen Bonding : Crystal packing via N–H···Cl hydrogen bonds affects melting point and hygroscopicity .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which impact dissolution rates and bioavailability.

- Co-crystallization : Engineering co-crystals with excipients (e.g., succinic acid) can enhance stability and solubility for pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.